molecular formula C9H9NO4 B14208441 Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate CAS No. 831219-37-5

Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate

Cat. No.: B14208441
CAS No.: 831219-37-5
M. Wt: 195.17 g/mol
InChI Key: HMKQVMATLNLKAJ-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate is an organic compound with a complex structure that includes cyano, hydroxymethylidene, and oxopentenoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate typically involves multi-step reactions. One common method is the condensation of malonodinitrile with benzaldehyde and ethyl 2-chloro-3-oxobutanoate. This reaction is carried out in an ethanol medium in the presence of sodium hydroxide, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxymethylidene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form a wide range of products makes it a valuable compound for research and industrial applications.

Properties

CAS No.

831219-37-5

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

ethyl 5-cyano-2-(hydroxymethylidene)-3-oxopent-4-enoate

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7(6-11)8(12)4-3-5-10/h3-4,6,11H,2H2,1H3

InChI Key

HMKQVMATLNLKAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)C(=O)C=CC#N

Origin of Product

United States

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